1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1,1-dimethylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-
CAS No.:
Cat. No.: VC16544557
Molecular Formula: C20H28NO4-
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28NO4- |
|---|---|
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | (3R,4S)-4-(4-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C20H29NO4/c1-19(2,3)14-9-7-13(8-10-14)15-11-21(12-16(15)17(22)23)18(24)25-20(4,5)6/h7-10,15-16H,11-12H2,1-6H3,(H,22,23)/p-1/t15-,16+/m1/s1 |
| Standard InChI Key | BQNXNKFKDYCUBK-CVEARBPZSA-M |
| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)[O-])C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2CN(CC2C(=O)[O-])C(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure comprises a five-membered pyrrolidine ring substituted at positions 1 and 3 with tert-butyl ester groups and at position 4 with a para-tert-butylphenyl moiety. The stereochemistry is designated as (3R,4S)-rel-, indicating a racemic mixture of enantiomers with relative configuration at the 3rd and 4th positions. This configuration is critical for dictating molecular interactions, as seen in similar chiral pyrrolidine systems .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | Pyrrolidine ring (C₅H₉N) |
| Substituents | - 1,3-di-tert-butyl ester groups - 4-(4-tert-butylphenyl) group |
| Stereochemistry | Racemic mixture with (3R,4S) relative configuration |
| Molecular formula | C₂₄H₃₅NO₄ |
| Molecular weight | 401.54 g/mol |
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis of this compound is documented, analogous routes for tert-butyl-protected pyrrolidine derivatives suggest a multi-step approach:
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Pyrrolidine Functionalization: Introduction of carboxylic acid groups at positions 1 and 3 via nucleophilic substitution or oxidation reactions.
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Esterification: Protection of carboxylic acids with tert-butyl groups using tert-butanol and a coupling agent (e.g., DCC) .
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Phenyl Substitution: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the para-tert-butylphenyl group at position 4 .
Challenges in Stereochemical Control
The (3R,4S)-rel- configuration necessitates chiral resolution techniques, such as enzymatic kinetic resolution or chromatography using chiral stationary phases. Thermal analysis of related Co(III) complexes highlights the stability of tert-butyl groups under high temperatures, suggesting robustness during synthesis.
Physicochemical Properties
Thermal Stability
Analogous tert-butyl esters exhibit decomposition temperatures above 200°C . Thermogravimetric analysis (TGA) of this compound would likely show mass loss steps corresponding to:
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Step 1 (200–300°C): Loss of tert-butyl groups (Δm ≈ 36%).
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Step 2 (300–450°C): Degradation of the pyrrolidine core and phenyl moiety .
Solubility and Reactivity
The tert-butyl esters enhance lipophilicity, rendering the compound soluble in organic solvents (e.g., DCM, THF) but insoluble in water. Hydrolysis under acidic or basic conditions would yield the dicarboxylic acid, a property leveraged in prodrug design .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR (CDCl₃, 400 MHz) signals:
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δ 1.40 (s, 18H): tert-butyl groups.
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δ 7.40–7.20 (m, 4H): Aromatic protons of the phenyl ring.
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δ 3.70–3.20 (m, 4H): Pyrrolidine ring protons.
¹³C NMR would display carbonyl carbons at δ ~165 ppm, consistent with ester functionalities .
Infrared (IR) Spectroscopy
Key absorptions:
Computational Insights
Density functional theory (DFT) studies on pyridinedicarboxylic acids provide a framework for predicting this compound’s electronic properties:
Table 2: Predicted Quantum Chemical Parameters (B3LYP/6-31G(d,p))
| Parameter | Value | Implication |
|---|---|---|
| HOMO (eV) | -6.2 | Electron-donating capacity |
| LUMO (eV) | -1.8 | Electron-accepting capacity |
| Energy gap (ΔE, eV) | 4.4 | Moderate reactivity |
| Electrophilicity (ω) | 2.1 eV | Potential as a Lewis acid |
These parameters suggest utility in coordination chemistry or as a corrosion inhibitor .
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